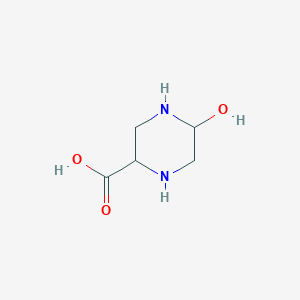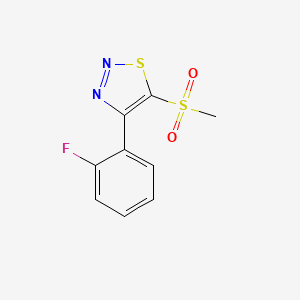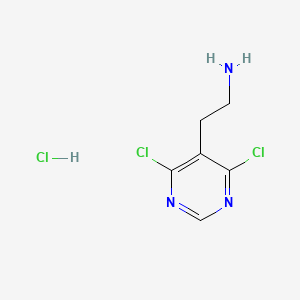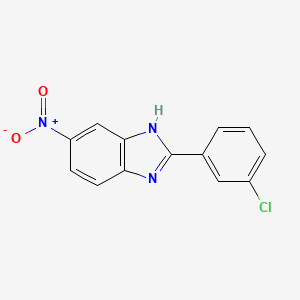
4-(p-Tolyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Tolyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a p-tolyl group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the p-tolyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the pyrrolidine ring can be formed through a cyclization reaction, followed by functionalization to introduce the p-tolyl and hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(p-Tolyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the p-tolyl group.
Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
4-(p-Tolyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its structural properties.
Mécanisme D'action
The mechanism of action of 4-(p-Tolyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A basic structure without the p-tolyl and hydroxyl groups.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the 2-position.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 4-(p-Tolyl)pyrrolidin-3-ol is unique due to the presence of both the p-tolyl and hydroxyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
4-(4-methylphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-9(5-3-8)10-6-12-7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Clé InChI |
PXCKCWCEMRICIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CNCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)




![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)

